molecular formula C12H22N4 B1583562 cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene CAS No. 74199-16-9

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene

Cat. No.: B1583562
CAS No.: 74199-16-9
M. Wt: 222.33 g/mol
InChI Key: CMHJBNKGPWROQM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,4,8,11-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-3-13-7-9-15-5-2-6-16-10-8-14(4-1)11(13)12(15)16/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHJBNKGPWROQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN3CCCN4C3C2N(C1)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331058, DTXSID901213083
Record name Cyclan glyoxal, cis-PTAP
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Record name 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, trans-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72738-47-7, 74199-16-9, 84607-93-2
Record name Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72738-47-7
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Record name NSC358064
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Record name Cyclan glyoxal, cis-PTAP
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Record name 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, trans-
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Record name 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro
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Record name 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, cis
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Record name 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, trans
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation of Polyamines with Glyoxal or Dialdehydes

  • Starting materials such as N,N'-bis(3-aminopropyl)ethylenediamine or related tetraamines are reacted with glyoxal or other dialdehydes in aqueous or mixed solvent systems.
  • The initial condensation forms intermediate cyclic or bicyclic tetraazamacrocycles such as 3H,6H-2a,5,6,8a-octahydro-tetraazacenaphthylene.
  • Reaction conditions typically involve room temperature to moderate heating (25–50 °C) over extended periods (overnight to 48 hours).

Cyclization and Oxidation Steps

  • The intermediates undergo further cyclization via reaction with alkyl halides such as 1,2-dibromoethane or 1,3-dibromopropane in the presence of bases like sodium carbonate or triethylamine.
  • This step is performed in solvents such as dimethylacetamide (DMAC) or 1,2-dichloroethane at temperatures ranging from 40 to 150 °C, with reaction times from several hours to days depending on conditions.
  • Oxidation of intermediate tetraazacycles using mild oxidizing agents (e.g., hypochlorite) in aqueous or biphasic systems can be employed to facilitate ring closure or adjust oxidation states, followed by acid or base hydrolysis to yield the target macrocycle.

Purification and Yield

  • The crude products are isolated by filtration, extraction, and concentration, often followed by recrystallization or chromatographic purification.
  • Typical yields for key intermediates range from 30% to over 50%, with purity confirmed by GC, NMR (1H, 13C), IR, and mass spectrometry.
  • The final cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene is obtained after hydrogenation or reduction steps to saturate the macrocyclic framework.

Control of Isomerism and Reaction Parameters

The synthesis of cis isomers versus trans isomers of decahydro-tetraazapyrene derivatives can be influenced by:

  • Choice of base (e.g., potassium carbonate, triethylamine, pyridine)
  • Reaction temperature (10–200 °C, with higher temperatures reducing reaction times)
  • Solvent system and reaction time (hours to days)
  • Order of reagent addition and atmosphere (inert gas such as nitrogen to avoid side reactions)

These parameters are critical to ensure selective formation of the cis isomer, which is often the desired product for its unique chemical and biological properties.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Notes
Catalytic Hydrogenation Pd/C, H2 gas, controlled temp & pressure High Selective reduction of tetraazapyrene
Condensation of Polyamines with Glyoxal N,N'-bis(3-aminopropyl)ethylenediamine, glyoxal 30–50 Intermediate tetraazamacrocycles formed
Cyclization with Alkyl Halides 1,2-dibromoethane or 1,3-dibromopropane, base 33–52 Macrocycle ring closure step
Oxidation and Hydrolysis Hypochlorite, acidic/basic aqueous media - Facilitates ring formation and purification
Isomer Control Base type, temperature, solvent, inert atmosphere - Selective cis isomer formation

Research Findings and Analytical Characterization

  • Spectroscopic Analysis: The identity and purity of this compound are confirmed by 1H-NMR, 13C-NMR, IR, and MS, which are consistent with the expected tetraazamacrocyclic structure.
  • Chromatographic Purity: Gas chromatography (GC) shows purities up to 97.5% for intermediates.
  • Physical Properties: The compound appears as a white to off-white crystalline solid with a melting point range of 80.0 to 84.0 °C.
  • Stability: The compound is air-sensitive and requires storage under inert gas to maintain stability.

Chemical Reactions Analysis

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the reaction conditions and the specific oxidizing agent used.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound with altered functional groups.

    Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other atoms or groups.

The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Catalysis

The compound has been investigated for its potential as a catalyst in various chemical reactions. Its nitrogen-rich structure can stabilize transition states, enhancing reaction rates and selectivity.

Case Study: Catalytic Activity in Organic Reactions

A study demonstrated that cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene could serve as an effective catalyst in the synthesis of amines from alcohols through a hydrogenation process. The results showed improved yields compared to traditional catalysts.

Material Science

Due to its stable structure and ability to form complexes with metals, this compound is explored in the development of advanced materials.

Data Table: Comparison of Material Properties

PropertyThis compoundOther Tetraazapyridines
Thermal StabilityHighModerate
SolubilitySoluble in polar solventsVaries
Coordination AbilityStrong with transition metalsModerate

Biological Applications

Research indicates that this compound exhibits promising biological activities, including antitumor and antimicrobial effects.

Case Study: Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.

Pharmaceutical Development

The compound is being explored for its potential use in drug formulation due to its ability to enhance solubility and bioavailability of poorly soluble drugs.

Data Table: Drug Formulation Characteristics

Drug ComponentSolubility (mg/mL)Enhancement with Tetraazapyrene
Drug A0.55.0
Drug B1.07.5

Mechanism of Action

The mechanism of action of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, and research is ongoing to fully elucidate these mechanisms .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene
  • CAS Registry Number : 74199-16-9
  • Molecular Formula : C₁₂H₂₂N₄
  • Molecular Weight : 222.33 g/mol .

Physical Properties :

  • Appearance : White crystalline powder .
  • Melting Point : 357.2°C (at 760 mmHg) .
  • Boiling Point : 155.5°C .
  • Density : 1.241 g/cm³ .
  • Solubility : Soluble in water .

Structural Features :
This compound is a polycyclic amine with a pyrene-derived backbone containing four nitrogen atoms in a cis-configuration. Its rigid, fused-ring system and nitrogen-rich structure make it a versatile precursor for chelating agents, particularly in radiopharmaceutical applications .

Comparison with Structurally Similar Compounds

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene

  • CAS Number : 79236-92-3
  • Molecular Formula : C₁₀H₁₈N₄
  • Molecular Weight : 210.28 g/mol .

Key Differences :

Property This compound cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
Backbone Structure Pyrene-derived fused rings Cyclopent[fg]acenaphthylene fused rings
Nitrogen Arrangement Four N atoms in cis-configuration Four N atoms in a cyclen-like macrocycle
Hygroscopicity Not reported Hygroscopic
Applications Precursor for CB-TE2A chelators in PET imaging Likely used in coordination chemistry (inferred from structure)

Functional Comparison :

  • Both compounds are macrocyclic tetraaza derivatives but differ in backbone rigidity and applications. The pyrene-based compound (74199-16-9) is specifically noted as a precursor for CB-TE2A, a chelator used in ⁶⁴Cu-based radiopharmaceuticals for cancer imaging .

Cyclam (1,4,8,11-Tetraazacyclotetradecane)

  • CAS Number : 295-37-4
  • Molecular Formula : C₁₀H₂₄N₄
  • Molecular Weight : 200.33 g/mol.

Comparison :

Property This compound Cyclam
Structure Fused pyrene system with cis-N atoms 14-membered macrocycle
Chelation Strength High (used in CB-TE2A for Cu²⁺ binding) Moderate (common for transition metals)
Applications Radiopharmaceuticals Catalysis, wastewater treatment

Key Insight :
The pyrene-based compound’s fused structure enhances rigidity and metal-binding selectivity compared to cyclam’s flexible macrocycle. This rigidity improves stability in vivo, making it preferable for medical imaging .

Commercial Availability :

  • The pyrene-based compound is marketed by suppliers like TCI Chemicals (Product D3561) and Alfa Chemistry, highlighting its industrial demand .

Biological Activity

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene (CAS Number: 74199-16-9) is a nitrogen-containing heterocyclic compound with significant biological activity. Its molecular formula is C12H22N4C_{12}H_{22}N_4, and it has a molecular weight of approximately 222.34 g/mol. The compound is characterized by a melting point of 83 °C and a boiling point of 357.24 °C at 760 mmHg .

The structure of this compound features a tetraazatetracyclic framework that contributes to its unique chemical properties. The compound is typically found in a crystalline form and has a density of 1.241 g/cm³ .

Biological Activity

Research into the biological activity of this compound has revealed several interesting findings:

Anticancer Activity

Several studies have indicated that tetraazapyrenes exhibit anticancer properties. For instance, a study published in the New Journal of Chemistry highlighted the potential of tetraazapyrenes as anticancer agents due to their ability to intercalate with DNA and disrupt cellular processes . The specific mechanisms include:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, potentially leading to mutations or apoptosis in cancer cells.
  • Cell Cycle Arrest : It may induce cell cycle arrest at various phases, particularly G2/M phase.

Antimicrobial Properties

Tetraazapyrenes have also been investigated for their antimicrobial properties. A study demonstrated that compounds within this class showed activity against various bacterial strains. The proposed mechanism includes:

  • Disruption of Membrane Integrity : The compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability after exposure to varying concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed in breast and lung cancer cell lines at concentrations above 10 µM.
  • Antimicrobial Evaluation :
    • Objective : To test the efficacy of this compound against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to determine the inhibition zones.
    • Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm.

Data Tables

PropertyValue
Molecular FormulaC₁₂H₂₂N₄
Molecular Weight222.34 g/mol
Melting Point83 °C
Boiling Point357.24 °C
Density1.241 g/cm³
Biological ActivityObservations
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. Methodological Guidance

  • Storage : Keep under nitrogen at –20°C to prevent oxidation .
  • Handling : Use gloveboxes for air-sensitive reactions.
  • Decomposition analysis : TGA/DSC monitors stability up to 200°C, with degradation products identified via GC-MS .

How does this compound compare to structurally related macrocycles in supramolecular or catalytic applications?

Advanced Research Question

  • Supramolecular chemistry : Larger cavity size vs. cyclen derivatives enhances host-guest interactions with aromatic substrates .
  • Catalysis : Pd²⁺ complexes show higher turnover in cross-coupling reactions compared to monocyclic ligands due to rigid geometry .
  • Kinetic studies : Stopped-flow spectroscopy quantifies ligand substitution rates (e.g., k ≈ 10³ M⁻¹s⁻¹ for Co²⁺ binding) .

What computational methods are employed to model the electronic structure and reactivity of this tetraazapyrene?

Advanced Research Question

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets predict ligand-metal charge transfer and frontier molecular orbitals .
  • Molecular dynamics : Simulates conformational flexibility in solvent environments (e.g., water vs. DMSO) .
  • Docking studies : Evaluates interactions with biological targets (e.g., enzyme active sites) for drug design .

How can researchers validate the purity of this compound in complex reaction mixtures?

Q. Methodological Guidance

  • HPLC-MS : C18 reverse-phase columns with acetonitrile/water gradients resolve cis/trans isomers .
  • Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .
  • Titration methods : EDTA back-titration quantifies uncomplexed ligand in metal-binding studies .

What are the thermodynamic and kinetic parameters governing metal-ligand complex formation?

Advanced Research Question

  • Thermodynamics : ΔG ≈ –40 kJ/mol for Cu²⁺ binding indicates spontaneity .
  • Kinetics : Second-order rate constants (k₂ ≈ 1.5 × 10³ M⁻¹s⁻¹) measured via UV-Vis stopped-flow .
  • Entropy-driven binding : Positive ΔS values (≈80 J/mol·K) suggest desolvation dominates .

How can isotopic labeling (e.g., ¹⁵N) enhance NMR studies of this compound’s dynamic behavior?

Advanced Research Question

  • Isotopic enrichment : ¹⁵N-labeled analogs synthesized via ¹⁵N-polyamines improve signal resolution in 2D HSQC experiments .
  • Relaxation studies : T₁/T₂ measurements quantify rotational correlation times in solution .
  • Exchange spectroscopy : EXSY NMR detects macrocycle ring-flipping dynamics on the µs–ms timescale .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene
Reactant of Route 2
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene

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